molecular formula C18H14BrFN6O2 B2419204 1-(4-bromo-2-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899950-32-4

1-(4-bromo-2-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2419204
CAS RN: 899950-32-4
M. Wt: 445.252
InChI Key: QBQZTAIFIUMIOB-UHFFFAOYSA-N
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Description

1-(4-bromo-2-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14BrFN6O2 and its molecular weight is 445.252. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds with structures similar to 1-(4-bromo-2-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been synthesized and evaluated for their antimicrobial activities. A study by Kaneria et al. (2016) synthesized compounds with triazol derivatives and screened them against various bacterial and fungal strains, revealing antimicrobial properties [Kaneria et al., 2016]. Similarly, Bektaş et al. (2007) and Bayrak et al. (2009) also reported the synthesis of triazole derivatives with notable antimicrobial activities [Bektaş et al., 2007; Bayrak et al., 2009].

Applications in Energetic Materials

Compounds with structures akin to this chemical have been used in the synthesis of energetic materials. Cao et al. (2020) synthesized a bi-heterocyclic skeleton with derivatives of triazol and oxadiazol, evaluating their potential as energetic salts with high heat of detonation [Cao et al., 2020].

Anticancer Properties

Derivatives of triazoles have also been explored for their potential in anticancer applications. Yakantham et al. (2019) synthesized oxadiazol derivatives and tested their anticancer activity against various human cancer cell lines, showing promising results [Yakantham et al., 2019].

properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN6O2/c1-2-27-12-6-3-10(4-7-12)17-22-18(28-24-17)15-16(21)26(25-23-15)14-8-5-11(19)9-13(14)20/h3-9H,2,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQZTAIFIUMIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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